molecular formula C20H21FN2O2 B2437964 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide CAS No. 2097912-41-7

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B2437964
CAS No.: 2097912-41-7
M. Wt: 340.398
InChI Key: DUSFVFSPCWFTIM-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide ( 2097912-41-7) is a high-purity small molecule offered for biochemical research. With a molecular formula of C20H21FN2O2 and a molecular weight of 340.39 g/mol , this compound serves as a valuable chemical probe in early-stage drug discovery and basic science. Compounds featuring the 2,3-dihydrobenzofuran scaffold are of significant interest in medicinal chemistry for the development of novel therapeutic agents . The structural elements present in this molecule suggest its potential application in researching small-molecule modulation of protein function. For instance, recent scientific literature highlights the importance of small molecules, known as CFTR modulators, which include potentiators and correctors, for directly targeting the underlying molecular defects in proteins to restore function . This provides a relevant research context for exploring the biological activity of novel compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound in various package sizes to suit their experimental needs .

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c21-18-4-1-14(2-5-18)12-22-20(24)23-9-7-17(13-23)15-3-6-19-16(11-15)8-10-25-19/h1-6,11,17H,7-10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSFVFSPCWFTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.

    Coupling of the Fluorophenylmethyl Group: The final step involves coupling the fluorophenylmethyl group to the pyrrolidine ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activities.

    Pharmaceuticals: Studied for its potential use in drug development, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biological Research: Used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide
  • 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]pyrrolidine-1-carboxamide
  • 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-bromophenyl)methyl]pyrrolidine-1-carboxamide

Uniqueness

The uniqueness of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorophenylmethyl group may enhance its binding affinity to certain targets and improve its metabolic stability compared to similar compounds.

Biological Activity

The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H20FNO2C_{18}H_{20}FNO_2 with a molecular weight of approximately 303.36 g/mol. The structure consists of a benzofuran moiety linked to a pyrrolidine carboxamide, incorporating a fluorophenyl group that may enhance its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes:

  • Antidepressant Activity : Preliminary studies suggest that compounds similar to this structure may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that it can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Some derivatives of benzofuran compounds have demonstrated antibacterial and antifungal properties. The presence of the pyrrolidine ring may enhance the antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring is known to enhance lipophilicity and may increase binding affinity to target receptors.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine structure can affect the compound's ability to interact with biological targets, potentially improving selectivity and reducing side effects.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry investigated several derivatives of benzofuran-pyrrolidine compounds for their anticancer properties. The results indicated that modifications at the nitrogen atom significantly affected cytotoxicity against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .

CompoundIC50 (µM)Cancer Cell Line
A15MCF-7
B10HeLa
C5A549

Animal Models

In vivo studies have been conducted to evaluate the antidepressant effects of similar compounds. For example, a derivative was tested in mice using the forced swim test and tail suspension test, demonstrating significant reductions in immobility time compared to control groups . These findings suggest potential for further development as an antidepressant.

Q & A

Basic Research Question

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Ring Formation : Cyclization of 1,4-diketones or amino alcohols under acidic or basic conditions .
  • Substituent Introduction :
    • The 2,3-dihydrobenzofuran group can be introduced via nucleophilic aromatic substitution (e.g., coupling with a benzofuran halide) .
    • The 4-fluorophenylmethyl group is attached through carboxamide bond formation, often using coupling reagents like EDC/HOBt or triphosgene in anhydrous solvents (e.g., acetonitrile) .
      Optimal Conditions :
  • Use of triethylamine as a base to neutralize HCl byproducts .
  • Purification via silica gel column chromatography with ethyl acetate/petroleum ether gradients .
  • Reaction monitoring by TLC and NMR to confirm intermediate formation .

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield Optimization Tips
Pyrrolidine formation1,4-diketone, H2SO4, refluxControl temperature to avoid side products
Benzofuran couplingBenzofuran bromide, Pd(PPh3)4, K2CO3, DMFUse inert atmosphere (N2/Ar)
Carboxamide formationTriphosgene, 4-fluorobenzylamine, Et3N, CH3CNMaintain low temperature (0–5°C)

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

Basic Research Question

Methodological Answer:

  • 1H/13C NMR :
    • Pyrrolidine protons : δ 1.8–2.5 ppm (multiplet for ring CH2), δ 3.5–4.0 ppm (N-CH2) .
    • Benzofuran aromatic protons : δ 6.7–7.3 ppm (doublets for dihydrobenzofuran) .
    • 4-Fluorophenyl group : δ 7.1–7.4 ppm (meta-fluorine coupling, J = 8–10 Hz) .
  • FT-IR :
    • Carboxamide C=O stretch at ~1650–1680 cm⁻¹ .
    • Benzofuran C-O-C stretch at ~1240 cm⁻¹ .
  • X-ray Crystallography : Resolves spatial arrangement of substituents; non-coplanar benzofuran/pyrrolidine rings are common .

How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound, particularly regarding the fluorophenyl and benzofuran substituents?

Advanced Research Question

Methodological Answer:

  • Analog Synthesis : Replace fluorophenyl with methylphenyl or trifluoromethylphenyl groups to assess electronic effects . Modify benzofuran with dihydrofuran or indole moieties to study steric impacts .
  • Biological Assays :
    • Enzyme Inhibition : Test analogs against targets like α-glucosidase or acetylcholinesterase using fluorometric assays .
    • Binding Affinity : Use SPR (Surface Plasmon Resonance) to quantify interactions with receptors.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent hydrophobicity/electron-withdrawing effects with binding scores .

Q. Table 2: SAR Study Design

Substituent ModificationBiological Assay UsedKey Findings
Fluorophenyl → Methylphenylα-Glucosidase inhibitionReduced activity (ΔIC50 = +15%)
Benzofuran → IndoleAcetylcholinesterase assayEnhanced selectivity (2-fold)

What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?

Advanced Research Question

Methodological Answer:

  • Assay Validation :
    • Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .
    • Include positive controls (e.g., known inhibitors) in each assay batch.
  • Data Triangulation :
    • Cross-validate using orthogonal methods (e.g., SPR + ITC for binding affinity) .
    • Compare in vitro results with ex vivo tissue models.
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

What in silico methods are suitable for predicting the binding affinity and selectivity of this compound towards potential biological targets?

Advanced Research Question

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the carboxamide group and π-π stacking with benzofuran .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
  • Pharmacophore Modeling : Identify critical features (e.g., fluorine’s role in enhancing membrane permeability) using tools like LigandScout .

Key Reference : Docking studies of pyrrolidine carboxamides show that fluorine substitution improves binding to hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.